molecular formula C18H14N6O4S B2980745 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 891125-26-1

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2980745
CAS No.: 891125-26-1
M. Wt: 410.41
InChI Key: JJSHUCCPCUOBCA-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a nitrobenzenesulfonamide moiety, contributing to its unique chemical and biological characteristics.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that this compound interacts with multiple biochemical pathways, potentially influencing cellular processes such as cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic reactions .

Pharmacokinetics

It is soluble in dmso and ethanol, suggesting that it may be well-absorbed following oral administration

Result of Action

Based on the pharmacological activities of similar compounds, it may exert effects such as inhibiting cell proliferation (anticancer activity), reducing inflammation (anti-inflammatory activity), scavenging free radicals (antioxidant activity), inhibiting microbial growth (antimicrobial activity), and inhibiting viral replication (antiviral activity) .

Action Environment

For instance, its solubility in DMSO and ethanol suggests that it may be more active in environments where these solvents are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.

    Aromatic Substitution: The triazolopyridazine intermediate is then subjected to electrophilic aromatic substitution with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the nitrobenzenesulfonamide group to the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of triazolopyridazine oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Derivatives with various functional groups replacing the sulfonamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancers. Its ability to inhibit key enzymes involved in cancer progression makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
  • N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide exhibits unique biological activity due to the specific positioning of the nitro and sulfonamide groups. This structural arrangement enhances its ability to interact with target enzymes and improves its pharmacokinetic properties .

Properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4S/c1-12-19-20-18-9-8-17(21-23(12)18)13-4-2-5-14(10-13)22-29(27,28)16-7-3-6-15(11-16)24(25)26/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHUCCPCUOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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